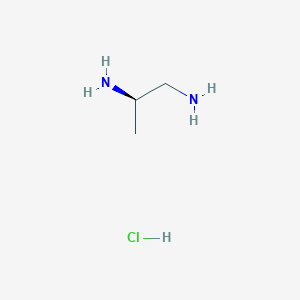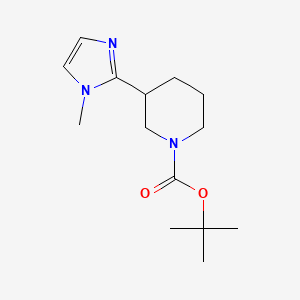
6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Descripción general
Descripción
6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C9H10ClN . It is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Molecular Structure Analysis
The molecular structure of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is based on the tetrahydroisoquinoline (THIQ) scaffold . This scaffold is present in various natural and non-natural compounds with intriguing biological properties .Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are primarily centered around its C(1)-functionalization . These reactions involve the isomerization of iminium intermediate (exo/endo isomerization) and are highlighted for the period of 2013–2019 .Aplicaciones Científicas De Investigación
Enantiopure Synthesis and Modulators of Nuclear Receptors
One significant application of derivatives of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is in the synthesis of enantiopure compounds, which are useful in modulating nuclear receptors, including liver X receptors. An efficient method was developed for synthesizing enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high enantiomeric excess (>99%), demonstrating its potential in drug synthesis and biochemical applications (Forró et al., 2016).
Synthesis of Enantiomers for Therapeutic Applications
The directed synthesis of both enantiomers of derivatives, like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlights another application. These enantiomers were synthesized with high enantiopurity (92–93% ee) and good yields (85–92%), showcasing the compound's versatility in pharmaceutical synthesis and the potential for therapeutic applications (Paál et al., 2008).
Role in Adrenergic Blocking and Sympatholytic Activities
A study on the synthesis of propan-2-ol derivatives of the tetrahydroisoquinoline series, including compounds with 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, revealed moderate adrenergic blocking and sympatholytic activities. This finding suggests the potential use of these derivatives in cardiovascular and nervous system therapies (Aghekyan et al., 2017).
Innovative Synthetic Techniques
Innovative synthetic techniques involving 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives have been explored. For example, the three-component reactions involving these compounds have been used to create 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, illustrating the compound's adaptability in complex chemical syntheses (Schuster et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFVGSIDJSTEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (alphaR)-](/img/structure/B3227113.png)







